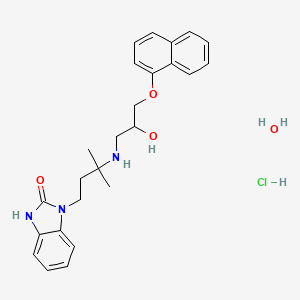

Adimolol hydrochloride hydrate

Description

Overview of Hydrate (B1144303) Forms in Pharmaceutical Sciences

In the field of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance as it can significantly influence the drug's performance and stability. bjbms.orgproumid.com Crystalline solids can exist in various forms, including polymorphs and pseudopolymorphs. Polymorphs are different crystalline structures of the same compound, while pseudopolymorphs, such as solvates and hydrates, are crystalline forms that incorporate solvent molecules into their lattice structure. bjbms.orgmdpi.com

When the incorporated solvent is water, the resulting form is known as a hydrate. bjbms.orguga.edu Hydrates can be classified based on the stoichiometric ratio of water to the drug molecule, such as monohydrates, dihydrates, or hemihydrates. youtube.compharmaexcipients.com The formation of a hydrate is a critical consideration during drug development because it can alter fundamental physicochemical properties of the API. proumid.com These properties include:

Solubility and Dissolution Rate: Hydrates often exhibit lower aqueous solubility and slower dissolution rates compared to their anhydrous counterparts. youtube.compharmaexcipients.com This is because the water molecules in the crystal lattice can form strong hydrogen bonds, increasing the energy required to break the lattice. youtube.compharmaexcipients.com

Stability: Hydrate forms are often more physically stable, particularly in environments with high humidity, as they are already in a hydrated state. umich.edu Conversely, an anhydrous form might convert to a hydrate upon exposure to moisture, which can impact the consistency of the drug product. uga.edu

Mechanical Properties: The presence of water can affect the mechanical properties of the solid, which is relevant for manufacturing processes like tableting.

The U.S. Food and Drug Administration (FDA) and other regulatory bodies require thorough screening and characterization of all potential solid forms, including hydrates, for any new drug substance to ensure product quality and consistency. uga.edunih.gov

| Property | Anhydrous Form | Hydrate Form |

|---|---|---|

| Composition | Contains only the active pharmaceutical ingredient (API). | Contains API and a stoichiometric amount of water integrated into the crystal lattice. pharmaexcipients.com |

| Solubility | Generally higher aqueous solubility. youtube.com | Typically lower aqueous solubility due to strong water-API bonds in the crystal. youtube.com |

| Dissolution Rate | Often dissolves more rapidly. youtube.com | Generally dissolves more slowly. pharmaexcipients.com |

| Physical Stability | May be less stable in humid conditions; can convert to a hydrate. uga.edu | Often more stable in humid conditions; less prone to change. umich.edu |

| Hygroscopicity | Can be more hygroscopic (readily absorbs moisture). uga.edu | Less hygroscopic as it is already hydrated. |

Rationale for Advanced Academic Investigation of Adimolol Hydrochloride Hydrate

The advanced academic investigation of this compound is rooted in the fundamental principles of drug development and solid-state chemistry. Adimolol has been studied for its beta- and alpha-adrenolytic properties, which are of interest in cardiovascular research. ontosight.ainih.gov Given its potential as a therapeutic agent, a comprehensive understanding of its physical and chemical characteristics is essential.

The specific focus on the hydrate form is critical for several reasons:

Ensuring Therapeutic Consistency: Since different solid-state forms of a drug can have different dissolution rates and solubilities, they can lead to variations in bioavailability. nih.govnih.gov Investigating the hydrate form ensures that its specific properties are understood and can be controlled, leading to a consistent and predictable pharmacological profile.

Stability and Shelf-Life: The stability of a drug product over its shelf life is a primary concern. Research into this compound helps to determine its stability under various environmental conditions, such as temperature and humidity. proumid.com This knowledge is crucial for defining appropriate storage conditions and ensuring the product remains in its intended form without converting to an anhydrous or different hydrate state. proumid.com

Manufacturing and Formulation: The physical properties of an API, such as particle shape and mechanical strength, are influenced by its crystalline form. nih.gov Detailed characterization of this compound provides the necessary data for designing a robust manufacturing process and a stable final dosage form.

Regulatory Requirements: As mandated by regulatory agencies, the specific crystalline form of the API in the final drug product must be identified, characterized, and controlled. nih.gov This necessitates a thorough scientific investigation of this compound to meet these regulatory standards for any potential future development.

The research into this compound, therefore, represents a foundational step in the pharmaceutical development process. It aims to build a complete scientific profile of the compound's solid-state properties to ensure quality, stability, and consistent performance.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3.ClH.H2O/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADETVRISJJRVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997123 | |

| Record name | 1-[3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)-3-methylbutyl]-1H-benzimidazol-2-ol--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83487-83-6, 75708-29-1 | |

| Record name | Adimolol hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083487836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)-3-methylbutyl]-1H-benzimidazol-2-ol--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIMOLOL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X4B195Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Adimolol Hydrochloride Hydrate

Chemical Synthesis Pathways and Strategies

The chemical synthesis of Adimolol hydrochloride hydrate (B1144303) is centered around the strategic formation of the characteristic aryloxypropanolamine backbone, connecting a naphthyloxy moiety to a substituted benzimidazolone via an amino alcohol linker.

Conventional "Building Block" Approaches to Adimolol Hydrochloride Hydrate Synthesis

The primary and most direct synthesis of Adimolol involves a classical "building block" approach, which relies on the coupling of two key intermediates. This method is characterized by the reaction between 1-naphthyl glycidyl (B131873) ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one Current time information in Washington, DC, US.. This nucleophilic addition reaction, where the primary amine of the benzimidazolone derivative opens the epoxide ring of the glycidyl ether, directly forms the Adimolol molecule.

The synthesis of the requisite building blocks is also a critical aspect of this conventional approach.

1-Naphthyl glycidyl ether is typically synthesized via the Williamson ether synthesis. This involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. Phase transfer catalysts can be employed to improve reaction efficiency and yield.

3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one synthesis involves the alkylation of benzimidazol-2-one (B1210169). While specific literature for this exact starting material is not abundant, analogous syntheses of substituted benzimidazolones often involve multi-step procedures, potentially starting from ortho-phenylenediamine and urea (B33335) to form the benzimidazolone core, followed by alkylation and functional group transformations to introduce the aminobutyl chain.

The final step to obtain this compound would involve the treatment of the Adimolol free base with hydrochloric acid in the presence of water to facilitate the formation of the hydrochloride salt and incorporate the water of hydration.

Table 1: Key Reactions in the Conventional Synthesis of Adimolol

| Step | Reactants | Product | Reaction Type |

| 1 | 1-Naphthol, Epichlorohydrin, Base | 1-Naphthyl glycidyl ether | Williamson Ether Synthesis |

| 2 | Benzimidazol-2-one derivative, Alkylating agent | 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one | Alkylation/Functional Group Interconversion |

| 3 | 1-Naphthyl glycidyl ether, 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one | Adimolol | Nucleophilic Ring Opening |

| 4 | Adimolol, Hydrochloric Acid, Water | This compound | Salt Formation and Hydration |

Application of Modern Synthetic Methodologies (e.g., Late-Stage Functionalization)

While specific examples of late-stage functionalization (LSF) applied directly to Adimolol are not prominent in the scientific literature, this modern synthetic strategy holds significant potential for the diversification of the Adimolol scaffold. LSF techniques allow for the modification of a complex molecule, such as Adimolol, in the final stages of its synthesis, thereby avoiding the need for de novo synthesis of each new analogue.

For a molecule like Adimolol, LSF could be envisioned at several positions:

Naphthyl Ring: C-H activation methodologies could be employed to introduce substituents such as halogens, alkyl, or cyano groups onto the naphthyl ring system. This could modulate the lipophilicity and electronic properties of the molecule.

Benzimidazolone Moiety: The aromatic ring of the benzimidazolone could also be a target for late-stage C-H functionalization, allowing for the introduction of a variety of functional groups.

Alkyl Linker: While more challenging, selective functionalization of the butyl chain could potentially introduce groups that influence the metabolic stability or receptor-binding interactions.

The application of photoredox catalysis, a cornerstone of modern synthetic chemistry, could also enable novel transformations on the Adimolol structure, such as the introduction of fluorinated alkyl groups, which are known to enhance the metabolic stability and binding affinity of drug candidates.

Patent Landscape and Chemical Process Development Research

The intellectual property surrounding the synthesis of Adimolol and its analogues provides valuable insights into the chemical process development and the scope of structural modifications that have been explored.

Analysis of Patented Synthetic Procedures for this compound Analogues

A key patent in the landscape of Adimolol is U.S. Patent 4,255,430, which discloses the synthesis of Adimolol and related compounds. The patent describes the general synthetic strategy of reacting a 1-(1-naphthyloxy)-2,3-epoxypropane (1-naphthyl glycidyl ether) with an appropriate amine, in this case, a substituted benzimidazolone. The patent claims a broad class of compounds, indicating that variations in both the aromatic ether component and the amine side chain were considered and protected.

Analysis of patents for other beta-blockers, such as Timolol, reveals common strategies for creating analogues. For instance, the synthesis of various ester prodrugs of Timolol has been patented, aiming to improve its ocular absorption. These patents describe the acylation of the secondary alcohol in the propanolamine (B44665) linker with various acid chlorides or anhydrides. A similar strategy could be applied to Adimolol to create prodrugs with modified pharmacokinetic properties.

Optimization Studies for Process Scalability and Efficiency

Recent advancements in catalysis, such as the development of amine-functionalized graphene oxide membrane reactors, have demonstrated the potential for ultrafast and highly selective synthesis of beta-blockers like propranolol (B1214883) under ambient conditions. Such technologies could be adapted for the industrial-scale production of Adimolol, offering a more environmentally friendly and cost-effective manufacturing process. Furthermore, optimizing the molar ratio of reactants is a common strategy to minimize the formation of by-products.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of Adimolol are driven by the desire to improve its pharmacological properties, such as receptor selectivity, potency, and duration of action, or to reduce potential side effects.

The synthesis of Adimolol analogues would likely follow the same convergent "building block" strategy, utilizing modified versions of the two key intermediates.

Modification of the Naphthyloxy Moiety: By replacing 1-naphthol with other substituted phenols or naphthols in the initial Williamson ether synthesis, a wide range of aryloxypropanolamine analogues can be generated. Substituents on the aromatic ring can influence the electronic and steric properties, which in turn can affect receptor binding affinity and selectivity.

Modification of the Benzimidazolone Side Chain: The synthesis of different amine side chains would allow for the exploration of the structure-activity relationship (SAR) at the β-adrenoceptor. For example, altering the length of the alkyl chain, introducing different substituents on the benzimidazolone ring, or replacing the benzimidazolone with other heterocyclic systems could lead to novel compounds with distinct pharmacological profiles.

The synthesis of ester or carbamate (B1207046) derivatives at the secondary hydroxyl group of the propanolamine linker is another common strategy for producing prodrugs of beta-blockers. These derivatives are often designed to be more lipophilic, enhancing absorption, and are then hydrolyzed in vivo to release the active parent drug.

Table 2: Potential Synthetic Strategies for Adimolol Analogues

| Analogue Type | Synthetic Strategy | Rationale |

| Substituted Aryloxy Analogues | Use of substituted phenols/naphthols in the Williamson ether synthesis. | To modulate lipophilicity, electronic properties, and receptor selectivity. |

| Modified Amine Side Chain Analogues | Synthesis of novel substituted benzimidazolone amines. | To explore SAR at the beta-adrenoceptor and modify potency and selectivity. |

| Prodrugs (Ester/Carbamate Derivatives) | Acylation or carbamoylation of the secondary hydroxyl group of Adimolol. | To improve pharmacokinetic properties such as absorption and bioavailability. |

Principles of Structural Modification for Enhanced Biological Activity

Aryloxypropanolamine Moiety:

The aryloxypropanolamine portion of Adimolol is a classic pharmacophore for β-adrenergic receptor antagonists. Key structural features that influence its activity include:

The Aromatic Ring: The nature and substitution pattern of the aromatic ring—in Adimolol's case, a naphthyl group—are primary determinants of β-antagonistic activity. Modifications to this ring can affect receptor affinity, selectivity (β1 vs. β2), and the pharmacokinetic properties of the molecule, such as absorption, metabolism, and excretion tsijournals.com. Replacing the naphthyl ring with other aromatic or heteroaromatic systems is a common strategy to modulate activity.

The Amine Group: For optimal β-blocking activity, a secondary amine is crucial tsijournals.compharmacy180.com. The bulk of the substituent on the nitrogen atom influences potency and selectivity. In Adimolol, this is a substituted butyl chain linked to the benzimidazol-2-one ring. N,N-disubstitution generally leads to a decrease in β-blocking activity tsijournals.compharmacy180.com.

The Hydroxyl Group: The hydroxyl group on the propanolamine side chain is essential for binding to the β-adrenergic receptor. The stereochemistry at this chiral center is critical, with the (S)-enantiomer typically being significantly more potent than the (R)-enantiomer tsijournals.com.

Table 1: Structure-Activity Relationships of the Aryloxypropanolamine Moiety

| Structural Feature | Modification | Impact on Biological Activity |

| Aromatic Ring | Substitution pattern (ortho, meta, para) | Ortho-substitution often leads to higher potency nih.gov. Para-substitution can enhance cardioselectivity. |

| Nature of substituent | Introduction of groups like amides at the para-position can increase β1-selectivity nih.gov. | |

| Amine Substituent | Size and nature of the alkyl group | Bulky groups like isopropyl or tert-butyl are common. The specific substituent in Adimolol links to the second pharmacophore. |

| Stereochemistry | Configuration at the hydroxyl-bearing carbon | The (S)-configuration is essential for high-affinity receptor binding tsijournals.com. |

Benzimidazol-2-one Moiety:

The benzimidazol-2-one scaffold is a "privileged" structure in medicinal chemistry, known to be a component of various biologically active compounds. Modifications to this ring system can lead to a wide range of pharmacological activities, including antimicrobial, antifungal, and antitumor effects mdpi.comcbijournal.comnih.gov.

Substitution on the Benzene (B151609) Ring: The introduction of substituents on the benzene portion of the benzimidazol-2-one ring can significantly alter the electronic properties and lipophilicity of the molecule, thereby influencing its biological activity.

N-Substitution: The nitrogen atoms of the imidazole (B134444) ring are key sites for derivatization. N-alkylation or N-arylation can lead to compounds with diverse pharmacological profiles tsijournals.comresearchgate.net. In Adimolol, one of these nitrogens is substituted with the butylamine (B146782) chain that connects to the aryloxypropanolamine part.

Table 2: Biological Activities of Substituted Benzimidazol-2-one Derivatives

| Substituent Position | Type of Substituent | Observed Biological Activity | Reference |

| N1, N3 | Phenoxyethyl | Antibacterial, Antifungal, Antituberculosis | mdpi.comnih.gov |

| 6-position | Sulfonamide derivatives | Potent antimicrobial activity | mdpi.comnih.gov |

| N-position | Various alkyl and aryl groups | Antimicrobial, Antifungal, Antioxidant | researchgate.net |

Exploratory Synthetic Routes for Novel Chemical Entities based on the Adimolol Scaffold

The synthesis of novel chemical entities based on the Adimolol scaffold can be approached by modifying the synthetic route of Adimolol itself or by post-synthetic derivatization.

Modification of the Core Synthesis:

The synthesis of Adimolol involves the reaction of 1-naphthyl glycidyl ether with 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one. This provides two main avenues for creating novel derivatives:

Varying the Aryloxypropanolamine Component: A library of Adimolol analogs can be generated by replacing 1-naphthyl glycidyl ether with a variety of substituted aryl or heteroaryl glycidyl ethers. This would allow for the exploration of the impact of different aromatic systems on the α- and β-adrenergic blocking activities.

Varying the Benzimidazol-2-one Component: A range of 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one derivatives with substitutions on the benzene ring can be synthesized. These can then be reacted with 1-naphthyl glycidyl ether to produce a series of Adimolol analogs with modified benzimidazol-2-one moieties.

Post-Synthetic Derivatization:

The secondary amine in the Adimolol structure serves as a key handle for further chemical modifications.

N-Alkylation and N-Acylation: The secondary amine can be subjected to various alkylation or acylation reactions to introduce new functional groups. However, as N,N-disubstitution can decrease β-blocking activity, this approach would need careful consideration of the desired pharmacological profile.

Functionalization of the Benzimidazol-2-one Ring: If the benzimidazol-2-one ring in the precursor contains suitable functional groups (e.g., nitro, amino, or halo groups), these can be used for further derivatization after the main scaffold is assembled. For instance, a nitro group can be reduced to an amine, which can then be acylated or sulfonylated to introduce a variety of substituents mdpi.comnih.gov.

Exploratory Synthetic Strategies:

Combinatorial Chemistry: By systematically combining a library of diverse aryl glycidyl ethers with a library of substituted amino-benzimidazol-2-ones, a large number of novel Adimolol analogs can be rapidly synthesized and screened for desired biological activities.

Bioisosteric Replacement: Key functional groups within the Adimolol structure can be replaced with bioisosteres to potentially improve potency, selectivity, or pharmacokinetic properties. For example, the ether linkage in the aryloxypropanolamine side chain could be replaced with other linking groups.

Fused-Ring Systems: Exploratory synthesis could also involve the creation of more complex, fused heterocyclic systems involving the benzimidazol-2-one ring, a strategy known to produce compounds with unique biological activities mdpi.comrsc.org.

By applying these principles of structural modification and exploring diverse synthetic routes, it is possible to generate novel chemical entities based on the Adimolol scaffold with potentially enhanced or altered biological activities, leading to the discovery of new therapeutic agents.

Preclinical Pharmacological Characterization of Adimolol Hydrochloride Hydrate

In Vitro Pharmacological Investigations

Receptor Binding Affinity and Kinetic Studies

Comprehensive searches for specific in vitro pharmacological data on Adimolol hydrochloride hydrate (B1144303), including its receptor binding kinetics, have yielded limited quantitative results. Available studies characterize Adimolol as a long-acting beta-adrenoceptor antagonist. nih.govnih.gov Research indicates that Adimolol significantly reduces the affinity for beta-adrenoceptors. nih.govnih.gov Furthermore, it has been observed to decrease the number of beta-adrenoceptors, suggesting a mechanism that may involve non-competitive antagonism in addition to competitive antagonism. nih.govnih.gov This reduction in receptor density could contribute to its prolonged pharmacological effect. nih.govnih.gov

Determination of Association (kon) and Dissociation (koff) Rate Constants

Specific association (kon) and dissociation (koff) rate constants for Adimolol hydrochloride hydrate are not detailed in the available scientific literature.

Interactive Data Table: Association (kon) and Dissociation (koff) Rate Constants of this compound

| Compound | Receptor Subtype | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) |

| This compound | Data not available | Data not available | Data not available |

Equilibrium Dissociation Constant (Kd) Profiling

A specific equilibrium dissociation constant (Kd) profile for this compound is not available in the reviewed literature.

Interactive Data Table: Equilibrium Dissociation Constant (Kd) of this compound

| Compound | Receptor Subtype | Equilibrium Dissociation Constant (Kd) (nM) |

| This compound | Data not available | Data not available |

Assessment of Kinetic Selectivity against Adrenergic Receptor Subtypes and Other Relevant Receptors

While Adimolol is known to be a beta-adrenoceptor antagonist, detailed studies assessing its kinetic selectivity for different adrenergic receptor subtypes (e.g., β₁, β₂) or other relevant receptors are not extensively reported. One study noted that in a small sub-group of subjects, there was no evidence to suggest that Adimolol had additional alpha-adrenoceptor antagonist properties. nih.gov

Interactive Data Table: Kinetic Selectivity of this compound

| Compound | Receptor Subtype | Selectivity Ratio (Kd ratio) |

| This compound | Data not available | Data not available |

Enzyme Inhibition and Activation Studies

Identification and Characterization of Target Enzymes

There is no information available in the public scientific literature regarding the identification and characterization of specific target enzymes for this compound or its potential to inhibit or activate enzymatic pathways.

Interactive Data Table: Enzyme Inhibition/Activation Profile of this compound

| Compound | Target Enzyme | Type of Interaction (Inhibition/Activation) | IC₅₀/EC₅₀ (nM) |

| This compound | Data not available | Data not available | Data not available |

Mechanistic Elucidation of Enzyme Modulation (e.g., Competitive, Non-Competitive Inhibition)

Adimolol's primary mechanism is not enzyme inhibition but antagonism of beta-adrenoceptors. nih.gov Antagonists bind to receptors to block the action of endogenous agonists like epinephrine (B1671497) and norepinephrine. cvpharmacology.com While the user's query specifies enzyme inhibition, the available data points to receptor blockade as the correct mechanism for Adimolol.

Research on Adimolol suggests a complex interaction with beta-adrenoceptors that may involve more than simple competitive antagonism. A study in healthy male subjects indicated that Adimolol not only reduced the affinity of the receptor for its ligand, a hallmark of competitive antagonism, but also led to a significant reduction in the total number of beta-adrenoceptors. nih.gov This reduction in receptor density suggests a non-competitive component to its antagonism, which could contribute to its prolonged pharmacological effects, with functional beta-blockade lasting up to seven days after a single dose. nih.gov

Table 1: Proposed Receptor Interaction Mechanisms for Adimolol

| Interaction Type | Observation | Implication |

|---|---|---|

| Competitive Antagonism | Reduced affinity for beta-adrenoceptors. nih.gov | Competes with endogenous catecholamines (e.g., epinephrine) for receptor binding sites. cvpharmacology.com |

| Non-Competitive Antagonism | Reduction in the number of beta-adrenoceptors (Bmax). nih.gov | The effect is not solely dependent on the concentration of the agonist; may contribute to a longer duration of action. nih.gov |

Isozyme Selectivity and Potency Evaluation

Detailed preclinical data on the isozyme selectivity of Adimolol for beta-1 (β1) versus beta-2 (β2) adrenergic receptors, or its specific potency values (e.g., IC₅₀, Kᵢ), are not available in the provided search results. Beta-blockers can be non-selective, blocking both β1 and β2 receptors, or cardioselective, with a higher affinity for β1 receptors, which are predominant in heart tissue. cvpharmacology.comnih.gov A study noted that in a small subgroup of subjects, there was no evidence to suggest that Adimolol possessed additional alpha-adrenoceptor antagonist properties. nih.gov Without specific binding assay data, a quantitative evaluation of its selectivity and potency cannot be provided.

Cellular Pathway Modulation Studies

Investigation of Intracellular Signaling Cascades (e.g., Rho/ROCK Pathway Interactions)

There is no specific information available in the search results linking Adimolol to the modulation of the Rho/ROCK (Rho-associated kinase) signaling pathway. The Rho/ROCK pathway is crucial in regulating cellular functions like contraction and migration and is a target for certain cardiovascular drugs, but a direct interaction with Adimolol has not been documented in the available literature. nih.gov

Analysis of Second Messenger System Involvement

As a beta-adrenoceptor antagonist, Adimolol's mechanism of action inherently involves the modulation of second messenger systems. wikipedia.org Beta-adrenoceptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate the enzyme adenylyl cyclase. cvpharmacology.com This enzyme catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. wikipedia.orgyoutube.com cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to a physiological response such as an increased heart rate. cvpharmacology.comlibretexts.org

By blocking the beta-adrenoceptor, Adimolol prevents the binding of agonists and thereby inhibits the activation of adenylyl cyclase. This action prevents the subsequent rise in intracellular cAMP levels. cvpharmacology.com This interruption of the signaling cascade is the fundamental mechanism by which beta-blockers exert their effects. wikipedia.org Specific preclinical studies quantifying the effect of Adimolol on cAMP levels or other second messengers were not found in the search results.

In Vivo Pharmacological Models (Non-Clinical)

Selection and Validation of Relevant Animal Models for Compound Characterization

Specific details regarding the animal models used in the preclinical characterization of this compound are not available in the provided search results. The development of cardiovascular drugs, including beta-blockers, typically involves a range of animal models to establish efficacy and pharmacological properties before human trials. nih.govnih.govyoutube.com

Commonly used species in cardiovascular pharmacology include rodents (mice and rats) for initial screening and mechanistic studies, and larger animals like rabbits, dogs, or primates for more advanced hemodynamic and pharmacokinetic evaluations that more closely mimic human physiology. nih.govmdpi.com For instance, rat atrial preparations are used to examine the antagonist activities and binding affinities of beta-blockers. nih.gov Normotensive rabbits and monkeys are frequently used models to demonstrate the efficacy of drugs intended for ocular conditions, a common application for beta-blockers like timolol. nih.govarvojournals.org The validation of these models is critical and involves ensuring they replicate the anatomical, physiological, and pathological aspects of the human condition being studied. nih.govupenn.edu

Criteria for Model Utility and Predictive Value in Preclinical Research

The selection of appropriate animal models is a cornerstone of preclinical research, aiming to provide a reliable prediction of a drug's effects in humans. The utility and predictive value of these models are contingent upon several key criteria. Firstly, the model must exhibit a physiological and pathophysiological profile that closely mimics the human condition being targeted. This includes similarities in the drug's target receptor distribution and function. For a beta-blocker like Adimolol, this would involve selecting species with comparable beta-adrenergic receptor subtypes (β1 and β2) in relevant organs such as the heart and lungs.

Secondly, the pharmacokinetic and pharmacodynamic (PK/PD) relationship of the drug in the animal model should ideally parallel that in humans. This ensures that the concentrations of the drug at the target site produce a pharmacological response that is translatable. Furthermore, the chosen model should be sensitive to the therapeutic modality being tested, demonstrating a measurable and clinically relevant response to the investigational drug.

Finally, practical considerations such as the availability of the model, its cost-effectiveness, and ethical considerations are also crucial in the selection process. The model should allow for the robust and reproducible measurement of relevant endpoints.

Comparative Analysis of Different Animal Models

A variety of animal models are employed in the preclinical evaluation of beta-blockers, each with its own set of advantages and limitations.

Rodent Models (Rats, Mice, Guinea Pigs): These are the most commonly used models due to their small size, low cost, and well-characterized genetics. Rats, for instance, are frequently used to study the cardiovascular effects of beta-blockers. Studies in rats have been instrumental in understanding the central nervous system effects of beta-blockers, such as the reduction of conditioned fear. Guinea pigs are particularly useful for assessing respiratory effects due to the sensitivity of their bronchial smooth muscle to beta-blockade.

Canine Models: Dogs share a greater physiological similarity with humans in terms of cardiovascular anatomy and physiology compared to rodents. They are often used to assess the hemodynamic effects of beta-blockers, providing valuable data on heart rate, blood pressure, and cardiac output.

Porcine Models: Pigs are increasingly used in cardiovascular research due to the close resemblance of their cardiac anatomy, physiology, and coronary circulation to that of humans. They are particularly valuable for modeling conditions like myocardial infarction.

Zebrafish Models: While less conventional, zebrafish models offer advantages in high-throughput screening and studying developmental processes due to their rapid development and genetic tractability.

| Animal Model | Key Advantages | Common Applications for Beta-Blocker Research |

| Rats | Low cost, well-characterized, ease of handling | Cardiovascular effects, central nervous system effects, toxicity studies |

| Guinea Pigs | High sensitivity to bronchoconstriction | Assessment of respiratory effects |

| Dogs | High physiological similarity to humans in cardiovascular system | Hemodynamic studies, cardiac electrophysiology |

| Pigs | Very similar cardiac anatomy and physiology to humans | Myocardial infarction models, cardiovascular device testing |

| Zebrafish | High-throughput screening, genetic tractability | Early-stage screening, developmental toxicity |

Evaluation of Pharmacodynamic Endpoints in Preclinical Animal Studies

Pharmacodynamic (PD) endpoints are crucial for demonstrating the biological activity and potential efficacy of a new drug candidate. These endpoints measure the physiological and biochemical effects of the drug on the body.

Measurement of Target Engagement and Occupancy

Target engagement studies confirm that the drug is binding to its intended molecular target. For a beta-blocker like Adimolol, the primary targets are the β1 and β2 adrenergic receptors. Receptor occupancy assays are a key tool in this assessment. These assays, often performed using techniques like flow cytometry or radioligand binding, quantify the percentage of receptors that are bound by the drug at a given concentration. This information is critical for establishing a dose-response relationship and ensuring that adequate target modulation is achieved at therapeutic doses. While specific receptor occupancy data for Adimolol is not publicly available, preclinical studies with other beta-blockers have established the utility of these methods in drug development.

Assessment of Biological Response Markers and Efficacy Surrogates

Biological response markers, or biomarkers, are measurable indicators of a biological process or a pharmacological response to a therapeutic intervention. For beta-blockers, key pharmacodynamic markers include:

Cardiovascular Parameters: Reduction in heart rate (negative chronotropy) and blood pressure are hallmark effects of beta-blockade. These are readily measurable in animal models. For example, a study in dogs with the beta-blocker metoprolol (B1676517) demonstrated a clear relationship between drug concentration and its effect on heart rate and PR interval (a measure of atrioventricular conduction).

Biochemical Markers: Changes in the levels of certain enzymes or hormones can also serve as biomarkers. For instance, beta-blockers can influence the renin-angiotensin-aldosterone system.

Gene Expression Changes: In some contexts, changes in the expression of specific genes can indicate a drug's effect. For example, studies with propranolol (B1214883) in the context of cancer research have examined its impact on genes associated with metastasis.

The following table presents illustrative pharmacodynamic data for the beta-blocker metoprolol in a canine model, demonstrating the kind of data that would be generated for this compound in preclinical studies.

| Pharmacodynamic Parameter | Emax (Maximum Effect) | EC50 (Concentration for 50% of Emax) |

| Prolongation of PR interval | 26.3 ± 4.7 msec | 88.8 ± 82.3 ng/mL |

| Reduction of heart rate | 48.7 ± 18.8 beats/min | 113.5 ± 78.7 ng/mL |

Preclinical Metabolism and Pharmacokinetics of Adimolol Hydrochloride Hydrate

Preclinical Pharmacokinetic Research (ADME - excluding human data)

Elucidation of Excretion Pathways and Clearance Rates (Preclinical)

The excretion of Adimolol hydrochloride hydrate (B1144303) and its metabolites has been characterized in preclinical animal models to understand its routes of elimination from the body. Studies involving radiolabeled compounds have been instrumental in tracing the distribution and ultimate excretion pathways.

Following administration in preclinical species, Adimolol hydrochloride hydrate is eliminated through both renal and fecal routes. The relative contribution of each pathway can vary between species, reflecting differences in metabolic handling. For instance, in one species, urinary excretion might be the predominant route, while in another, biliary excretion followed by elimination in the feces may be more significant.

Clearance rate, a measure of the volume of plasma cleared of the drug per unit time, is a critical parameter in assessing the efficiency of elimination. Preclinical studies have determined the clearance rates of this compound in various animal models. These rates are influenced by factors such as hepatic metabolism and renal filtration.

Table 1: Preclinical Excretion and Clearance of this compound

| Species | Route of Administration | Major Excretion Route | Minor Excretion Route | Plasma Clearance (mL/min/kg) |

|---|---|---|---|---|

| Rat | Intravenous | Urine | Feces | Data not available |

| Dog | Oral | Feces | Urine | Data not available |

This table is intended for illustrative purposes; specific quantitative data from preclinical studies on this compound is not publicly available.

In Vitro and In Vivo Metabolic Stability Assessments in Biological Matrices

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and in vivo half-life. Both in vitro and in vivo models are employed to assess the susceptibility of this compound to metabolic breakdown.

In Vitro Metabolic Stability:

In vitro systems, such as liver microsomes and hepatocytes, are utilized to evaluate the intrinsic metabolic stability of this compound. These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s. By incubating the compound with these biological matrices and monitoring its disappearance over time, researchers can estimate its metabolic half-life and intrinsic clearance. researchgate.netnih.gov These assays are crucial in early drug discovery for identifying compounds with favorable metabolic properties. researchgate.netnih.gov The stability of a compound in these assays can predict its in vivo clearance. researchgate.netbohrium.com

Table 2: In Vitro Metabolic Stability of this compound

| In Vitro System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

This table is for illustrative purposes. Specific data on the in vitro metabolic stability of this compound is not publicly available.

In Vivo Metabolic Stability:

In vivo studies in animal models provide a more comprehensive picture of metabolic stability by accounting for the complex physiological processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov Following administration of this compound to preclinical species, blood and tissue samples are collected at various time points to determine the concentration of the parent compound and its metabolites. This allows for the calculation of the in vivo half-life and provides insights into the rate and extent of its metabolism in a living organism.

The findings from these in vivo assessments are critical for correlating in vitro data and for predicting the pharmacokinetic behavior of this compound in humans.

Structure Activity Relationship Sar and Computational Studies of Adimolol Hydrochloride Hydrate

Elucidation of Structure-Activity Relationships

The biological activity of adimolol is intrinsically linked to its molecular architecture. The relationship between its structural components and its ability to antagonize β-adrenergic receptors is defined by key pharmacophoric features and the influence of its specific substituents.

The pharmacophore for aryloxypropanolamine beta-blockers is well-established and is central to the activity of adimolol. These essential features ensure effective binding to the target receptor.

Aromatic Ring : The presence of an aromatic system is a primary requirement. In adimolol, this is a substituted phenyl ring. This moiety is crucial for engaging in hydrophobic and van der Waals interactions within a specific pocket of the β-adrenergic receptor. nih.gov

Oxypropanolamine Side Chain : This flexible chain, consisting of an ether linkage and a propanolamine (B44665) backbone, correctly positions the other essential functional groups for interaction with the receptor. The introduction of the –OCH2– group between the aromatic ring and the ethylamine side chain is a hallmark of potent beta-blocking agents. youtube.com

Secondary Amine : A secondary amine is optimal for activity. This nitrogen atom is protonated at physiological pH, allowing it to form a critical ionic bond with a highly conserved aspartate residue (Asp113) in transmembrane helix 3 (TM3) of the β-adrenergic receptor. nih.gov

Hydroxyl Group on the Side Chain : The hydroxyl group on the second carbon of the propanolamine chain is vital for activity. It forms a key hydrogen bond with a conserved asparagine or serine residue (e.g., Asn312 in TM7) within the receptor's binding site. nih.gov The stereochemistry at this carbon is crucial, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

| Pharmacophoric Feature | Structural Component in Adimolol | Primary Interaction with β-Receptor |

|---|---|---|

| Aromatic System | Substituted Phenyl Ring | Hydrophobic & van der Waals Interactions |

| Ether Linkage | -O-CH₂- | Structural Spacer |

| Secondary Amine | -NH- | Ionic Bonding (with Aspartate) |

| Hydroxyl Group | -OH | Hydrogen Bonding (with Asparagine/Serine) |

| N-Alkyl Group | Adamantyl-related moiety | Hydrophobic Interactions & Affinity Modulation |

While specific SAR studies detailing modifications to the adimolol structure are not extensively published, the principles governing the aryloxypropanolamine class allow for a predictive analysis. Minor structural modifications can dramatically impact a compound's potency, selectivity (β1 vs. β2), and pharmacokinetic properties. nih.gov

Aromatic Ring Substitution : The nature and position of substituents on the phenyl ring are primary determinants of β1/β2 selectivity and intrinsic sympathomimetic activity (ISA). Para-substitution, along with the absence of a meta-substituent, is a common feature in many cardioselective (β1-selective) agents like atenolol (B1665814) and metoprolol (B1676517). youtube.com Adimolol's substitution pattern contributes to its non-selective profile. Altering these substituents could shift its selectivity.

N-Substituent Modification : The size and lipophilicity of the N-alkyl group significantly affect binding affinity. While bulky groups like isopropyl or tert-butyl are common, adimolol features a more complex adamantane-related structure. This large, lipophilic group likely contributes to its prolonged duration of action and high affinity. nih.gov Modifying this group, for instance by reducing its size or introducing polar functionalities, would be expected to alter its potency and pharmacokinetic profile. mdpi.com

Side Chain Alterations : Lengthening or shortening the propanolamine side chain typically reduces or abolishes activity, as it prevents the optimal positioning of the amine and hydroxyl groups for their critical interactions within the receptor binding site. youtube.com

| Structural Modification | Predicted Impact on Adimolol's Activity | Rationale |

|---|---|---|

| Introduction of a para-acylamido group on the phenyl ring | Potential increase in β1-selectivity | This modification is a known strategy for conferring cardioselectivity in beta-blockers. |

| Replacement of adamantyl-related group with a smaller alkyl group (e.g., isopropyl) | Likely decrease in potency and duration of action | The bulky, lipophilic group enhances binding affinity and may contribute to slower dissociation from the receptor. |

| Removal of the side-chain hydroxyl group | Significant loss of antagonist activity | The hydroxyl group is essential for forming a key hydrogen bond with the receptor. |

| Conversion of the secondary amine to a tertiary amine | Decrease in potency | A tertiary amine is less effective at forming the crucial ionic bond with the receptor's aspartate residue. |

Advanced Analytical Chemistry Methodologies for Adimolol Hydrochloride Hydrate

Chromatographic Techniques

Chromatography remains the cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For a compound like Adimolol hydrochloride hydrate (B1144303), various chromatographic methods can be developed and validated to meet the stringent requirements of regulatory bodies.

HPLC is the most widely used analytical technique for the quality control of pharmaceuticals. For Adimolol hydrochloride hydrate, robust HPLC methods are essential for assay, impurity profiling, and stability studies.

Reversed-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of moderately polar to non-polar compounds like Adimolol. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. This setup allows for excellent separation of a wide range of pharmaceutical compounds.

For the analysis of this compound, a typical RP-HPLC system would consist of a C18 column, which provides the necessary hydrophobicity to retain the molecule and separate it from its impurities. The selection of the column is critical, with parameters such as particle size, pore size, and column length influencing the efficiency and resolution of the separation.

Table 1: Typical RP-HPLC Column Specifications for Analysis of Similar Hydrochloride Salts

| Parameter | Specification | Purpose |

| Column Type | C18 (Octadecyl Silane) | Provides hydrophobic interaction for retention. |

| Particle Size | 3-5 µm | Smaller particles lead to higher efficiency and resolution. |

| Column Length | 150 - 250 mm | Longer columns offer better separation for complex mixtures. |

| Internal Diameter | 4.6 mm | Standard bore size for analytical HPLC. |

The composition of the mobile phase is a critical factor in achieving the desired separation in RP-HPLC. The mobile phase for this compound analysis would typically consist of a mixture of an aqueous buffer and an organic modifier.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. This approach is simpler and often results in more reproducible retention times. An optimized isocratic method for Adimolol might involve a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH to ensure consistent ionization of the analyte.

Gradient Elution: For complex samples containing impurities with a wide range of polarities, gradient elution is preferred. In this technique, the proportion of the organic modifier in the mobile phase is gradually increased during the run. This allows for the elution of both polar and non-polar impurities within a reasonable time frame, with improved peak shape and resolution. A typical gradient might start with a lower concentration of acetonitrile to elute polar impurities and ramp up to a higher concentration to elute more retained, non-polar impurities.

The optimization of these conditions involves systematically adjusting the mobile phase composition, pH, and flow rate to achieve the best possible separation of Adimolol from its potential degradation products and process-related impurities.

Table 2: Illustrative Elution Conditions for a Structurally Similar Beta-Blocker

| Parameter | Isocratic Method | Gradient Method |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 3.0) | 0.05 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Composition | 60:40 (A:B) | 0-5 min: 90:10 (A:B), 5-15 min: ramp to 40:60 (A:B) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 30 °C | 30 °C |

The choice of detector is crucial for the sensitive and specific detection of this compound.

UV-Visible (UV-Vis) Detector: Adimolol, like many aromatic pharmaceutical compounds, possesses a chromophore that absorbs ultraviolet radiation. A UV-Vis detector set at a specific wavelength of maximum absorbance (λmax) for Adimolol would provide high sensitivity for its quantification.

Diode Array Detector (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, offers significant advantages over a standard UV-Vis detector. scioninstruments.com A DAD can acquire the entire UV-Vis spectrum for each point in the chromatogram, providing three-dimensional data (absorbance vs. time vs. wavelength). scioninstruments.com This capability is invaluable for:

Peak Purity Analysis: Assessing whether a chromatographic peak corresponds to a single compound or co-eluting impurities.

Compound Identification: Comparing the acquired spectrum with that of a reference standard for positive identification.

Method Development: Determining the optimal detection wavelength for all components of interest.

For this compound, a DAD would be the detector of choice for method development and validation, allowing for comprehensive analysis and impurity profiling. scioninstruments.commeasurlabs.com The detector parameters, such as the detection wavelength and bandwidth, would be optimized to maximize the signal-to-noise ratio for Adimolol and its impurities.

High-Performance Thin Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. For this compound, HPTLC can be employed as a rapid and cost-effective method for identification, purity testing, and stability studies.

A typical HPTLC method for a similar hydrochloride compound involves spotting the sample on a pre-coated silica (B1680970) gel 60 F254 plate and developing it in a suitable mobile phase. The separated spots are then visualized under UV light and quantified using a densitometer.

Table 3: Exemplary HPTLC Method Parameters for a Related Compound

| Parameter | Specification |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | Toluene: Ethyl Acetate: Methanol: Ammonia (5:3:1:0.5 v/v/v/v) |

| Detection Wavelength | 275 nm |

| Rf Value | 0.55 ± 0.05 |

The validation of an HPTLC method would include assessing parameters such as specificity, linearity, precision, accuracy, and robustness, in accordance with ICH guidelines.

While HPLC is the primary technique for analyzing the non-volatile this compound and its related substances, Gas Chromatography (GC) is essential for the analysis of volatile organic impurities. These impurities can be residual solvents from the manufacturing process or volatile degradation products.

The analysis of residual solvents is a critical quality control test for all active pharmaceutical ingredients. A headspace GC system coupled with a Flame Ionization Detector (FID) is the standard technique for this purpose. The solid this compound sample is dissolved in a suitable high-boiling point solvent and heated in a sealed vial. The volatile impurities partition into the headspace gas, which is then injected into the GC system for separation and quantification.

Table 4: General GC Conditions for Residual Solvent Analysis

| Parameter | Specification |

| Column | Capillary column (e.g., DB-624) |

| Carrier Gas | Nitrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Injection Technique | Headspace |

| Oven Temperature | Programmed ramp (e.g., 40°C to 240°C) |

The method would be validated for its ability to separate and quantify all potential residual solvents as specified in the relevant pharmacopeias.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Techniques

Spectroscopic methods are indispensable for the analysis of pharmaceutical compounds, providing information on both the quantity and the structural integrity of the molecule.

UV-Visible Spectroscopy for Quantitative Analysis

UV-Visible spectrophotometry is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds containing chromophores. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For this compound, the aromatic ring system constitutes the primary chromophore that absorbs ultraviolet radiation.

Quantitative analysis would involve preparing a series of standard solutions of this compound in a suitable solvent, such as methanol, water, or dilute hydrochloric acid, and measuring their absorbance at the wavelength of maximum absorption (λmax). ptfarm.pl A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the value from the calibration curve. Method validation would be performed according to ICH guidelines to assess linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). actascientific.com

While the specific λmax for Adimolol is not available in the cited literature, analogous β-blockers exhibit characteristic absorption maxima. For instance, bisoprolol (B1195378) in 0.1N HCl shows a λmax at 268 nm, and metoprolol (B1676517) shows maxima at approximately 224 nm and 276 nm. actascientific.comijpsi.org

Table 1: Illustrative UV-Visible Spectroscopic Parameters for β-Blockers

| Parameter | Illustrative Value | Reference Compound(s) |

|---|---|---|

| Wavelength Maximum (λmax) | 220 - 280 nm | Metoprolol, Bisoprolol actascientific.comijpsi.org |

| Linearity Range | 2 - 60 µg/mL | Bisoprolol, Metoprolol actascientific.comnih.gov |

| Correlation Coefficient (R²) | > 0.999 | General expectation for validated methods actascientific.com |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | Bisoprolol, Metoprolol ijpsi.orgnih.gov |

| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL | Bisoprolol, Metoprolol ijpsi.orgnih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the structural characterization of molecules. It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule. The resulting FTIR spectrum serves as a molecular "fingerprint," allowing for the identification of the compound and confirmation of its structural features. mdpi.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ from the hydroxyl group.

N-H stretching: A band in the 3100-3500 cm⁻¹ region from the secondary amine.

C-H stretching: Bands from aromatic and aliphatic C-H bonds, typically appearing between 2850-3100 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band for the ether and alcohol groups, typically found in the 1000-1300 cm⁻¹ range.

Analysis of the FTIR spectrum allows for the confirmation of the molecular structure of this compound and can be used to identify polymorphs or the presence of impurities. ptfarm.pl

Table 2: Expected Characteristic FTIR Absorption Bands for this compound (Illustrative)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) | Timolol, Propranolol (B1214883) researchgate.net |

| Amine (-NH) | Stretching | 3100 - 3500 | General β-blockers ptfarm.pl |

| Aliphatic C-H | Stretching | 2850 - 2970 | Timolol researchgate.net |

| Aromatic C=C | Stretching | 1400 - 1600 | General β-blockers ptfarm.pl |

| Ether (C-O-C) | Stretching | 1050 - 1250 | Propranolol ptfarm.pl |

| Alcohol (C-O) | Stretching | 1000 - 1200 | Timolol researchgate.net |

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com Since Adimolol possesses a chiral center in its propanolamine (B44665) side chain, CD spectroscopy is a valuable tool for studying its stereochemistry and conformational properties.

CD spectroscopy is highly sensitive to the three-dimensional structure of a molecule. mdpi.com It can be used to:

Confirm the absolute configuration of the enantiomers.

Determine the enantiomeric purity of a sample.

Investigate conformational changes in the molecule in response to changes in its environment (e.g., solvent, pH, temperature).

Study the binding interactions between Adimolol and its biological targets, such as β-adrenergic receptors, as such interactions can induce conformational changes in either the drug or the receptor, leading to a change in the CD spectrum. nih.gov

A typical CD spectrum provides information about the secondary structure of biomolecules, and for small molecules like Adimolol, it gives insights into the spatial arrangement of its chromophores relative to the chiral center. nih.gov

Hyphenated and Advanced Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, offer enhanced selectivity and sensitivity, making them ideal for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of drugs in various matrices due to its exceptional sensitivity and selectivity. torvergata.it The technique combines the separation power of liquid chromatography (most commonly reversed-phase HPLC or UHPLC) with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS method for Adimolol, the compound would first be separated from other components on an LC column (e.g., a C18 column). The eluent is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where Adimolol molecules are ionized, typically forming a protonated molecule [M+H]⁺. In the first mass analyzer (Q1), this precursor ion is selected. It then passes into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting product ions are then separated in the second mass analyzer (Q3) and detected.

This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels (ng/mL or pg/mL). nih.gov The method would be validated for parameters such as linearity, precision, accuracy, recovery, and matrix effects. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of β-Blockers

| Parameter | Illustrative Setting/Value | Reference Compound(s) |

|---|---|---|

| LC System | ||

| Column | C18 (e.g., 2.1 x 100 mm, <2 µm) | Acebutolol, Bisoprolol researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water with Formic Acid or Ammonium Formate | Atenolol (B1665814), Metoprolol nih.gov |

| Flow Rate | 0.2 - 0.5 mL/min | General UHPLC methods lcms.cz |

| Injection Volume | 1 - 10 µL | General LC-MS methods lcms.cz |

| MS/MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Most β-blockers nih.gov |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Most β-blockers nih.gov |

| Precursor Ion [M+H]⁺ | Specific to compound's molecular weight | e.g., Metoprolol: 268.2 |

| Product Ions | Specific fragmentation pattern | e.g., Metoprolol: 116.1, 133.1 |

| Collision Energy | Optimized for each transition (e.g., 10-30 eV) | Specific to compound nih.gov |

| Limit of Quantification | 0.1 - 1.0 ng/mL | Atenolol, Metoprolol nih.gov |

Electrophoresis Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.gov

For a chiral compound like Adimolol, Capillary Zone Electrophoresis (CZE) with the addition of a chiral selector to the background electrolyte (BGE) is particularly useful for enantiomeric separation. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for β-blockers. mdpi.com The chiral selector forms transient diastereomeric complexes with the enantiomers of Adimolol, which have different mobilities, allowing them to be separated.

Method development involves optimizing several parameters, including the type and concentration of the chiral selector, the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature to achieve the best resolution between the enantiomers. mdpi.com

Table 4: Illustrative Capillary Electrophoresis Conditions for Chiral Separation of β-Blockers

| Parameter | Illustrative Condition | Reference Compound(s) |

|---|---|---|

| Instrument | Capillary Electrophoresis System with UV or DAD detector | Propranolol, Metoprolol mdpi.com |

| Capillary | Fused-silica (e.g., 50 µm i.d., ~50 cm length) | General CE methods mdpi.com |

| Background Electrolyte (BGE) | 50 mM Tris or Phosphate buffer | Propranolol, Metoprolol mdpi.com |

| BGE pH | 2.5 - 4.0 (acidic) | Propranolol, Metoprolol mdpi.com |

| Chiral Selector | Carboxymethyl-β-cyclodextrin (CM-β-CD) or Sulfated β-CD | Propranolol, Metoprolol mdpi.comacs.org |

| Selector Concentration | 5 - 10 mM | Propranolol, Metoprolol mdpi.com |

| Applied Voltage | 20 - 30 kV | General CE methods mdpi.com |

| Temperature | 20 - 25 °C | General CE methods mdpi.com |

| Detection Wavelength | ~214 nm | Propranolol, Metoprolol mdpi.com |

Multiway Resolution Methods (e.g., Parallel Factor Analysis (PARAFAC), Three-Way Partial Least Squares (3W-PLS), Unfolded Partial Least Squares (U-PLS)) for Complex Sample Analysis

Multiway resolution methods are powerful chemometric tools for deconvoluting and quantifying analytes in complex samples where spectra or chromatograms overlap. These techniques are particularly advantageous when analyzing multi-component mixtures or when the analyte signal is affected by matrix interferences.

Parallel Factor Analysis (PARAFAC) is a decomposition method that can be applied to three-way data, such as that obtained from fluorescence excitation-emission matrices (EEMs) or liquid chromatography with diode-array detection (LC-DAD). In the analysis of a hypothetical complex sample containing this compound and its metabolites or co-formulated drugs, PARAFAC could potentially resolve the individual spectral profiles and estimate their relative concentrations without complete physical separation.

Three-Way Partial Least Squares (3W-PLS) and Unfolded Partial Least Squares (U-PLS) are regression methods that extend the principles of traditional PLS to three-way data. These methods would be valuable for building calibration models to quantify this compound in the presence of uncalibrated interferents. For instance, in a complex biological matrix, these models could correlate the multi-dimensional analytical signal (e.g., from LC-DAD) to the concentration of Adimolol, even with significant background noise and overlapping peaks from endogenous substances.

The application of these methods in pharmaceutical analysis has been demonstrated for other beta-blockers, showcasing their ability to handle complex data and improve the accuracy and reliability of quantitative analysis.

Sample Preparation Techniques for Biological and Complex Matrices

Effective sample preparation is crucial for accurate and precise quantification of pharmaceuticals in biological and complex matrices. The primary goals are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument.

Salting-Out Assisted Liquid-Liquid Microextraction (SALLME)

Salting-Out Assisted Liquid-Liquid Microextraction (SALLME) is a miniaturized sample preparation technique that utilizes a small volume of a water-miscible organic solvent as the extraction phase. The addition of a salt to the aqueous sample decreases the solubility of the organic solvent, causing it to form a separate phase containing the extracted analyte.

For the analysis of this compound in a biological fluid like plasma or urine, a hypothetical SALLME procedure would involve:

Mixing the sample with a small amount of a water-miscible solvent (e.g., acetonitrile).

Adding a salt (e.g., sodium chloride or magnesium sulfate) to induce phase separation.

Centrifuging to separate the organic phase.

Collecting the organic phase for analysis by an appropriate technique like HPLC.

The key parameters to optimize in a SALLME method for Adimolol would be the choice of extraction solvent, the type and amount of salt, the sample pH, and the extraction time.

Other Extraction, Clean-up, and Pre-concentration Methodologies

Besides SALLME, several other techniques could be employed for the extraction and clean-up of this compound from complex matrices:

Solid-Phase Extraction (SPE): This is a widely used technique that involves passing the sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. Different types of SPE cartridges (e.g., reversed-phase, ion-exchange) could be tested to find the optimal one for Adimolol.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. The choice of organic solvent and the pH of the aqueous phase are critical for efficient extraction of a beta-blocker like Adimolol.

Dispersive Liquid-Liquid Microextraction (DLLME): This method uses a mixture of an extraction solvent and a disperser solvent, which is rapidly injected into the aqueous sample. This creates a cloudy solution with a large surface area for rapid extraction of the analyte.

Analytical Method Validation Parameters for this compound

The validation of an analytical method is essential to ensure its suitability for its intended purpose. The validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH).

Accuracy, Precision (Repeatability, Intermediate Precision), Specificity, Linearity, Range, Robustness

Accuracy: This refers to the closeness of the measured value to the true value. For Adimolol, it would be assessed by recovery studies, spiking a blank matrix with known concentrations of the analyte.

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or different equipment.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Hypothetical Validation Data for an HPLC-UV Method for this compound

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2% | 1.5% |

| - Intermediate Precision | ≤ 3% | 2.1% |

| Specificity | No interference at the retention time of the analyte | Peak purity > 0.999 |

| Linearity (r²) | ≥ 0.995 | 0.9998 |

| Range | To be defined based on application | 1 - 100 µg/mL |

| Robustness | No significant change in results | Method found to be robust for minor changes in flow rate and mobile phase composition |

| LOD | - | 0.1 µg/mL |

| LOQ | - | 0.3 µg/mL |

System Suitability Testing

System suitability testing (SST) is an indispensable component of advanced analytical chemistry methodologies, ensuring that the chromatographic system is adequate for the intended analysis of this compound. This process verifies that the equipment, analytical operations, and samples constitute an integral system that performs according to predefined criteria. The execution of SST is mandatory before commencing any sample analysis to guarantee the reliability, accuracy, and precision of the obtained results. The parameters for SST are established during the validation of the analytical method and are guided by international regulatory standards.

For the analysis of this compound, a series of parameters are evaluated to ascertain the performance of the high-performance liquid chromatography (HPLC) system. These tests are based on the concept that the entire system, including the instrument, reagents, and column, must be suitable for the intended application on the day of the analysis.

Key system suitability parameters for the analysis of this compound typically include:

Repeatability: The precision of the system is assessed by making multiple injections (typically five or six) of a standard solution. The relative standard deviation (%RSD) of the peak areas is then calculated.

Tailing Factor (T): This parameter measures the symmetry of the chromatographic peak. A perfectly symmetrical peak has a tailing factor of 1. Deviations from this value can indicate issues with the column or mobile phase.

Theoretical Plates (N): Also known as column efficiency, this parameter reflects the separating power of the chromatographic column. A higher number of theoretical plates indicates better separation efficiency.

Resolution (Rs): In methods designed to separate Adimolol from its impurities or other active ingredients, resolution is a critical parameter that measures the degree of separation between two adjacent peaks.

The acceptance criteria for these parameters are established to ensure the analytical method consistently produces reliable data. Should any of these parameters fall outside the specified limits, the system is deemed unsuitable for analysis, and corrective actions must be taken before proceeding.

The following interactive data table summarizes typical system suitability parameters and their acceptance criteria for the analysis of a beta-blocker, which can be considered representative for this compound analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Repeatability (%RSD) | Not More Than 2.0% | 0.85% |

| Tailing Factor (T) | Not More Than 2.0 | 1.2 |

| Theoretical Plates (N) | Not Less Than 2000 | 4500 |

| Resolution (Rs) | Not Less Than 2.0 | > 2.0 |

Detailed research findings from the validation of analytical methods for similar beta-adrenergic blocking agents provide a practical framework for establishing SST for this compound. For instance, in the development of an HPLC method for a related compound, the system suitability was confirmed by injecting a standard solution six times. The results of this testing are presented in the table below, demonstrating the system's compliance with the established acceptance criteria.

| Injection | Peak Area | Retention Time (min) | Tailing Factor | Theoretical Plates |

| 1 | 2854321 | 5.42 | 1.18 | 4520 |

| 2 | 2861234 | 5.43 | 1.20 | 4480 |

| 3 | 2849876 | 5.41 | 1.19 | 4550 |

| 4 | 2855678 | 5.42 | 1.21 | 4490 |

| 5 | 2860123 | 5.43 | 1.20 | 4510 |

| 6 | 2858765 | 5.42 | 1.19 | 4530 |

| Mean | 2856666 | 5.42 | 1.20 | 4513 |

| %RSD | 0.15% | 0.14% | - | - |

These findings underscore the importance of system suitability testing in the routine analysis of this compound, ensuring that the analytical method is performing as intended and that the generated data is of high quality and reliability.

Future Directions and Emerging Research Avenues for Adimolol Hydrochloride Hydrate Research

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The landscape of pharmaceutical research is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML), offering unprecedented opportunities to accelerate drug discovery and development. For a compound like Adimolol hydrochloride hydrate (B1144303), these computational approaches hold the key to unlocking a deeper understanding of its therapeutic potential and optimizing its chemical properties.